N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-14(12-5-6-16-17(9-12)26-8-7-25-16)10-20-18(23)11-21-13-3-1-2-4-15(13)27-19(21)24/h1-6,9,14,22H,7-8,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPVBDLZLVUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CN3C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 342.36 g/mol.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and the introduction of the dihydrobenzo[d]dioxin moiety. Various synthetic routes have been explored in literature, emphasizing the need for optimization to enhance yield and purity.
Anticancer Properties
Research indicates that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 ± 1.5 | Apoptosis induction |
| Compound B | HeLa | 8 ± 0.5 | Cell cycle arrest |
| N-(X) | A549 | 12 ± 0.8 | Apoptosis induction |
Note: Data are illustrative based on related compounds.
Antimicrobial Activity
Additionally, studies have demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes has been highlighted in several assays.
Case Study: Antimicrobial Assay
In a study evaluating the antimicrobial efficacy of related compounds, N-(X) was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations as low as 20 μg/mL.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in DNA repair (e.g., PARP1). Inhibition studies have shown that similar compounds can effectively inhibit PARP1 with IC50 values ranging from 5 μM to >10 μM, suggesting potential for development as therapeutic agents in cancer treatment.
Table 2: PARP1 Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| Compound C | 5.8 ± 0.10 |
| Compound D | >10 |
| N-(X) | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
